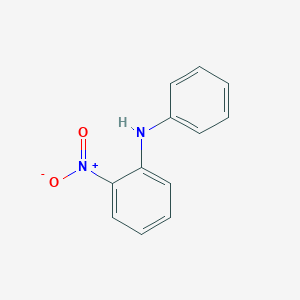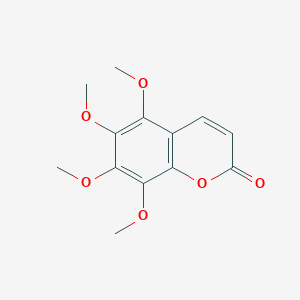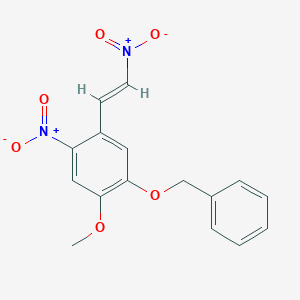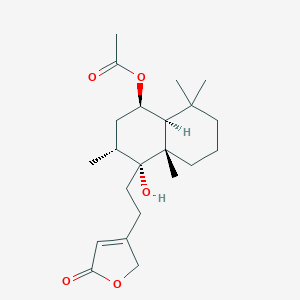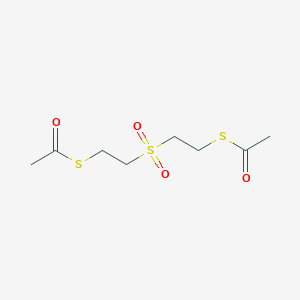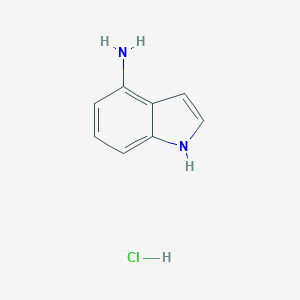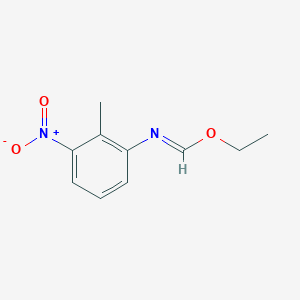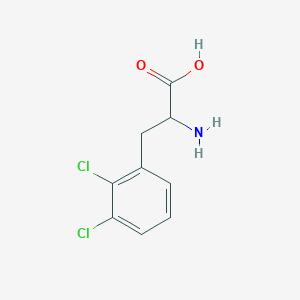
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chlorophenyl propanoic acid derivatives involves multi-step chemical processes that often include reactions such as condensation, chlorination, and esterification. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs has been described, showcasing methods to produce compounds with potential GABA B receptor antagonistic activity (Abbenante, Hughes, & Prager, 1997).
Molecular Structure Analysis
Molecular docking and vibrational studies provide insights into the structural characteristics of chlorophenyl amino acids. Spectroscopic and structural investigations have been conducted using experimental spectra and theoretical calculations, revealing the stability and reactivity of these molecules (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds includes the synthesis and analysis of derivatives that exhibit varying degrees of reactivity and stability. The creation of esters and amides from these acids illustrates the versatility and reactivity of the carboxylic acid group in forming new compounds with potential biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how these compounds interact in different environments. For example, the crystal structure and stereochemistry of ethyl derivatives have been characterized, highlighting the importance of solid-state forms in pharmaceutical development (Vogt, Williams, Johnson, & Copley, 2013).
Applications De Recherche Scientifique
Advanced Oxidation Processes in Wastewater Treatment
2-Amino-3-(2,3-dichlorophenyl)propanoic acid has been studied in the context of advanced oxidation processes for wastewater treatment. Sun and Pignatello (1993) identified transient products formed during the mineralization of similar compounds by Fe3+-catalyzed hydrogen peroxide, which is relevant for understanding the breakdown and removal of such chemicals in wastewater treatment systems (Sun & Pignatello, 1993).
Synthesis and Receptor Antagonist Potential
The synthesis of compounds closely related to 2-amino-3-(2,3-dichlorophenyl)propanoic acid has been explored for their potential as GABA receptor antagonists. Research by Abbenante, Hughes, and Prager (1997) into the synthesis of similar chlorinated acids provides insight into their weak antagonistic properties at GABAB receptors, indicating potential pharmacological applications (Abbenante et al., 1997).
Fluorescence Derivatisation in Biological Assays
The use of derivatisation agents related to 2-amino-3-(2,3-dichlorophenyl)propanoic acid for fluorescence in biological assays has been studied. Frade et al. (2007) explored the coupling of naphthalen-1-ylamino propanoic acid with amino acids, resulting in derivatives with strong fluorescence suitable for biological assays (Frade et al., 2007).
Molecular Docking and Biological Activity Studies
Vanasundari et al. (2018) conducted studies on the spectroscopic and structural properties of compounds structurally similar to 2-amino-3-(2,3-dichlorophenyl)propanoic acid. Their research included molecular docking studies, indicating the potential biological activities of these compounds, especially in inhibiting growth factors like PIGF-1 (Vanasundari et al., 2018).
Photodegradation Studies
The photodegradation of related compounds has been researched to understand their behavior under various environmental conditions. Meunier, Gauvin, and Boule (2002) studied the photochemical behavior of dichlorprop in aqueous solutions, providing insights into the degradation pathways of similar compounds (Meunier et al., 2002).
Propriétés
IUPAC Name |
2-amino-3-(2,3-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAAIHKUHFKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(2,3-dichlorophenyl)propanoic Acid | |
CAS RN |
110300-04-4 | |
| Record name | 2,3-Dichlorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110300-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
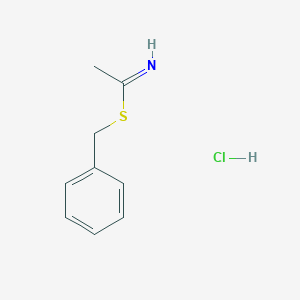
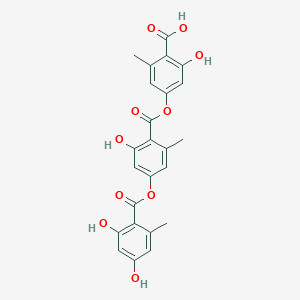
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)
